(4-(Methoxycarbonyl)-3,5-dimethylphenyl)boronic acid
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Overview
Description
4-(Methoxycarbonyl)-3,5-dimethylphenyl)boronic acid is a white or off-white solid powder . It is primarily used as a pharmaceutical intermediate . It is used in the synthesis and evaluation of several organic compounds .
Synthesis Analysis
The synthesis of 4-(Methoxycarbonyl)-3,5-dimethylphenyl)boronic acid involves the use of phenylacetic acid, THF/methanol mixture, and 1N sodium hydroxide solution . The reaction mixture is stirred at room temperature for 18 hours and then at 40°C for 3 hours .Molecular Structure Analysis
The molecular formula of 4-(Methoxycarbonyl)-3,5-dimethylphenyl)boronic acid is C8H9BO4 . Its molecular weight is 179.97 g/mol .Chemical Reactions Analysis
This compound is used in Suzuki–Miyaura cross-coupling reactions with aryl halides to form C-C bonds . It is also used for the synthesis of biphenyl derivatives by selective ortho C-H arylation of ketones using Rh catalyst .Physical And Chemical Properties Analysis
4-(Methoxycarbonyl)-3,5-dimethylphenyl)boronic acid is a solid at 20°C . It has a melting point of 234°C . It is insoluble in water but soluble in methanol .Scientific Research Applications
Suzuki Coupling Reactions
This compound is used as a reactant in palladium-catalyzed Suzuki coupling reactions. These reactions are pivotal in creating carbon-carbon bonds, which are fundamental in organic synthesis and pharmaceuticals .
Extraction of Sugars
It serves as a co-extractant, in combination with modified Aliquat 336, for the extraction of sugars like xylose, glucose, and fructose from aqueous solutions .
Synthesis of Methyl Esters
The compound is utilized to prepare penultimate methyl esters, which are valuable intermediates in the synthesis of various organic molecules .
GABAA Receptor Modulators
It is involved in the preparation of benzopyranone derivatives that act as positive GABAA receptor modulators. These modulators can have therapeutic applications in treating anxiety and sleep disorders .
Aryl Alkenes Synthesis
It is used for the preparation of aryl alkenes via three-component coupling catalyzed by palladium. Aryl alkenes have diverse applications in materials science and pharmaceuticals .
Cyanation Reactions
This boronic acid participates in rhodium-catalyzed cyanation reactions with N-cyano-N-phenyl-p-methylbenzenesulfonamide to produce nitriles, which are useful in various chemical syntheses .
Mechanism of Action
Target of Action
The primary target of 4-Methoxycarbonyl-3,5-Dimethylphenylboronic Acid is the transition metal catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers formally nucleophilic organic groups from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The key biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction is widely applied in the formation of carbon–carbon bonds and is known for its mild and functional group tolerant reaction conditions . The compound, as an organoboron reagent, plays a crucial role in this process .
Pharmacokinetics
It’s worth noting that the compound’s stability and reactivity in the suzuki–miyaura coupling reaction suggest it may have suitable properties for bioavailability .
Result of Action
The primary result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including biologically and pharmacologically active molecules .
Action Environment
The efficacy and stability of 4-Methoxycarbonyl-3,5-Dimethylphenylboronic Acid are influenced by the reaction conditions of the Suzuki–Miyaura coupling . This reaction is known for its mild conditions and functional group tolerance, suggesting that the compound can perform effectively in a variety of environments .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Future Directions
Boronic acids and their derivatives have been widely used in various chemical reactions . Future research may focus on developing more efficient and straightforward synthesis methods, expanding the scope of reactions involving boronic acids, and exploring new applications in organic synthesis and medicinal chemistry .
properties
IUPAC Name |
(4-methoxycarbonyl-3,5-dimethylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-6-4-8(11(13)14)5-7(2)9(6)10(12)15-3/h4-5,13-14H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRQLKHCAJPJDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)C(=O)OC)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478956 |
Source
|
Record name | [4-(Methoxycarbonyl)-3,5-dimethylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Methoxycarbonyl)-3,5-dimethylphenyl)boronic acid | |
CAS RN |
876189-19-4 |
Source
|
Record name | [4-(Methoxycarbonyl)-3,5-dimethylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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